Product packaging for 7-Bromo-2-ethyl-1H-imidazo[4,5-C]pyridine(Cat. No.:)

7-Bromo-2-ethyl-1H-imidazo[4,5-C]pyridine

Cat. No.: B13266755
M. Wt: 226.07 g/mol
InChI Key: JVGDEXXUKBPODR-UHFFFAOYSA-N
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Description

Overview of Fused Imidazole-Pyridine Heterocyclic Systems

Fused imidazole-pyridine systems, collectively known as imidazopyridines, are bicyclic aromatic heterocycles. These structures are characterized by a six-membered pyridine (B92270) ring fused to a five-membered imidazole (B134444) ring. The fusion of these two rings can occur in several different ways, leading to a variety of isomeric scaffolds with distinct chemical and electronic properties. This structural diversity is a key factor in the broad range of biological activities and material applications associated with this class of compounds.

Structural Features and Isomerism within the Imidazopyridine Family

The imidazopyridine family comprises several constitutional isomers, with the position of the nitrogen atoms and the fusion of the rings dictating the specific isomer. The most common isomers include imidazo[1,2-a]pyridine (B132010), imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. In the case of imidazo[4,5-c]pyridine, the imidazole ring is fused to the 'c' face of the pyridine ring. This arrangement results in a structure that is a bioisostere of purine, a key component of nucleic acids, which in part explains the significant biological interest in this scaffold.

Tautomerism is another important structural feature of imidazo[4,5-c]pyridines. The hydrogen atom on the imidazole nitrogen can potentially migrate to other nitrogen atoms in the ring system, leading to different tautomeric forms. The predominant tautomer in a given environment will depend on factors such as the solvent, temperature, and the nature of any substituents on the ring.

Historical Context and Evolution of Synthetic Methodologies for Imidazo[4,5-c]pyridines

The synthesis of imidazo[4,5-c]pyridines has evolved significantly since their initial discovery. Early synthetic methods often involved the condensation of a suitably substituted diaminopyridine with a carboxylic acid or its derivative. For instance, the reaction of a 3,4-diaminopyridine (B372788) with an appropriate orthoester can lead to the formation of the imidazo[4,5-c]pyridine ring system.

Over the years, more sophisticated and efficient synthetic strategies have been developed. These include transition metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents onto the imidazo[4,5-c]pyridine core. Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions and improving yields. The development of one-pot and multicomponent reactions has further streamlined the synthesis of complex imidazo[4,5-c]pyridine derivatives.

Significance of the Imidazo[4,5-c]pyridine Nucleus in Contemporary Organic Synthesis Research

The imidazo[4,5-c]pyridine nucleus continues to be a focal point of contemporary organic synthesis research due to its prevalence in biologically active molecules. Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological activities, including as kinase inhibitors, antiviral agents, and anticancer agents. msesupplies.com This has driven the development of novel synthetic methods to access a diverse library of imidazo[4,5-c]pyridine analogues for drug discovery programs.

Furthermore, the unique photophysical properties of some imidazo[4,5-c]pyridine derivatives have led to their investigation in the field of materials science, for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Research Focus on 7-Bromo-2-ethyl-1H-imidazo[4,5-C]pyridine within Broader Heterocyclic Chemistry

Within the vast landscape of heterocyclic chemistry, research often focuses on specific substituted derivatives to fine-tune the properties of a core scaffold for a particular application. The compound this compound represents a specific target within the imidazo[4,5-c]pyridine family. The presence of a bromine atom at the 7-position offers a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex molecules. The ethyl group at the 2-position can also influence the steric and electronic properties of the molecule, potentially impacting its biological activity or material properties.

While extensive research has been conducted on the broader imidazo[4,5-c]pyridine scaffold, detailed studies focusing specifically on this compound are not widely available in the current scientific literature. The following sections will delve into the available information and the expected chemical behavior of this particular compound based on the established chemistry of its structural analogues.

It is important to note that while general synthetic strategies for imidazo[4,5-c]pyridines are well-established, specific experimental details for the synthesis of this compound are not readily found in peer-reviewed journals. The synthetic routes and chemical properties described in the subsequent sections are therefore based on established methodologies for analogous structures and should be considered as predictive in nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrN3 B13266755 7-Bromo-2-ethyl-1H-imidazo[4,5-C]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

7-bromo-2-ethyl-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C8H8BrN3/c1-2-7-11-6-4-10-3-5(9)8(6)12-7/h3-4H,2H2,1H3,(H,11,12)

InChI Key

JVGDEXXUKBPODR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=NC=C2N1)Br

Origin of Product

United States

Chemical Reactivity and Functionalization of 7 Bromo 2 Ethyl 1h Imidazo 4,5 C Pyridine

Reactivity of the Bromo Substituent at the C7 Position

The bromine atom at the C7 position of the imidazo[4,5-c]pyridine core is a key functional handle for introducing molecular diversity. Its reactivity is characteristic of aryl bromides on an electron-deficient heterocyclic system, making it susceptible to various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The 7-bromo substituent on the electron-deficient pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr). The presence of the fused imidazole (B134444) ring and the pyridine nitrogen atom withdraws electron density from the ring system, facilitating the attack of nucleophiles at the carbon atom bearing the bromine. Reactions with strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion, typically under heated conditions or with the assistance of a base. The mechanism for such substitutions on pyridine rings is generally considered to be a concerted process rather than a stepwise one involving a stable Meisenheimer intermediate.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille)

The C7-bromo position is an excellent electrophilic partner for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of complex derivatives. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the 7-bromo-2-ethyl-1H-imidazo[4,5-c]pyridine with various organoboron reagents (boronic acids or esters) to form biaryl or vinyl-substituted products. wikipedia.orgyonedalabs.com The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid. harvard.edu This method is widely used due to the commercial availability and stability of many boronic acids. nih.govresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org The reaction is generally catalyzed by a palladium(0) complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. researchgate.netorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. rsc.orglibretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the C7-bromo compound with an alkene to form a C7-alkenyl derivative. rsc.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a base (e.g., triethylamine), and often a phosphine ligand. libretexts.org It is a powerful method for vinylation of aryl halides. researchgate.net

Stille Coupling: This reaction involves the coupling of the bromo-substituted heterocycle with an organostannane (organotin) reagent. wikipedia.org It is catalyzed by palladium complexes and offers the advantage that organostannanes are tolerant of a wide variety of functional groups. organic-chemistry.orgnrochemistry.com However, the toxicity of tin compounds is a significant drawback. thermofisher.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemBaseProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃, K₃PO₄7-Aryl derivative
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEA7-Alkynyl derivative
HeckH₂C=CHRPd(OAc)₂ / LigandEt₃N, NaOAc7-Alkenyl derivative
StilleR-Sn(Bu)₃Pd(PPh₃)₄Often not required7-Aryl/Alkenyl/Alkyl derivative

Reductive Dehalogenation Pathways

The bromine atom at the C7 position can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is valuable for accessing the corresponding debrominated 2-ethyl-1H-imidazo[4,5-c]pyridine scaffold. Catalytic hydrodehalogenation is a common method, typically employing a palladium on carbon (Pd/C) catalyst with a hydrogen source. researchgate.net Various hydrogen donors can be used, including hydrogen gas (H₂), transfer hydrogenation reagents like ammonium (B1175870) formate, potassium formate, or hydrazine. nih.govmdpi.comnih.gov Electrochemical reduction methods have also proven effective for breaking carbon-halogen bonds. nih.gov

Functionalization at the Imidazole and Pyridine Nitrogen Atoms

The imidazo[4,5-c]pyridine ring system contains both a pyrrole-like nitrogen in the imidazole ring and a pyridine-like nitrogen. Both are potential sites for functionalization, although their reactivity differs, allowing for regioselective modifications.

N-Alkylation and N-Acylation Reactions

N-Alkylation: Alkylation of the imidazo[4,5-c]pyridine core can occur at either the imidazole or pyridine nitrogen atoms. The regioselectivity is highly dependent on the reaction conditions. Under basic conditions, using reagents such as potassium carbonate in DMF, alkylation of 5H-imidazo[4,5-c]pyridines (a tautomer of the 1H/3H system) with alkyl halides predominantly occurs at the N5 position (the pyridine nitrogen).

N-Acylation: Acylation of the imidazole nitrogen can be achieved using standard acylating agents like acyl chlorides or anhydrides. chemrevise.orgchemrevise.org The pyridine nitrogen can act as an internal nucleophilic catalyst in these reactions. It can react with the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is then susceptible to an intramolecular attack by the imidazole nitrogen, leading to the N-acylated product after a Mumm rearrangement. semanticscholar.org This internal catalysis facilitates the reaction under milder conditions.

Table 2: N-Functionalization Reactions
ReactionReagentTypical ConditionsMajor Product Site
N-AlkylationAlkyl Halide (e.g., R-Br)K₂CO₃, DMFPyridine Nitrogen (N5)
N-AcylationAcyl Chloride (e.g., R-COCl)DIPEA, CH₂Cl₂Imidazole Nitrogen (N1 or N3)

Nitrogen Oxidation and Reduction Reactions

Nitrogen Oxidation: The pyridine nitrogen atom, being more nucleophilic than the imidazole nitrogens, can be selectively oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide is a valuable synthetic intermediate, as the N-oxide moiety activates the pyridine ring for further functionalization at the C4 and C6 positions. semanticscholar.org

Nitrogen Reduction: The pyridine N-oxide can be deoxygenated to regenerate the parent pyridine ring. This reduction can be accomplished using various reagents. A common method involves treatment with phosphorus trichloride (B1173362) (PCl₃). google.com Other green chemistry approaches, such as using iron powder in the presence of water and carbon dioxide, have also been developed for the reduction of pyridine-N-oxides. rsc.org Furthermore, more vigorous reduction of the imidazo[4,5-c]pyridine ring system with reagents like formic acid can lead to the hydrogenation of the pyridine ring itself. researchgate.net

Carbon-Hydrogen (C–H) Functionalization Strategies on the Ring System

Direct C–H functionalization is a powerful and atom-economical method for the derivatization of heterocyclic compounds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov For the this compound ring system, various C–H functionalization strategies can be envisioned, drawing parallels from studies on related imidazopyridines and other nitrogen-containing heterocycles. researchgate.netresearchgate.net

Directed C–H Activation and Annulation Reactions

While specific studies on directed C–H activation for this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied. Directing groups can be installed on the imidazole nitrogen to facilitate metal-catalyzed C–H activation at specific positions of the pyridine or imidazole ring. This approach allows for the introduction of various functional groups, including aryl, alkyl, and others, through coupling with appropriate partners.

Annulation reactions, which involve the formation of a new ring, are also a plausible functionalization pathway. For instance, rhodium-catalyzed cascade reactions have been reported for 2-arylimidazo[1,2-a]pyridines, involving a C–H bond carbenoid insertion and a [5 + 1] annulation, which features a ring-opening and re-annulation process to construct new polycyclic systems. rsc.org Similar strategies could potentially be adapted for the imidazo[4,5-c]pyridine core.

Regioselective C–H Functionalization (e.g., Borylation)

Regioselective C–H borylation, particularly using iridium or rhodium catalysts, has become a prominent method for the functionalization of heterocycles. thieme-connect.denih.gov The resulting boronate esters are versatile intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

For pyridines, the regioselectivity of C–H borylation is influenced by both steric and electronic factors. nih.gov In the case of this compound, the directing effect of the imidazole ring and the electronic nature of the bromine substituent would play a crucial role in determining the site of borylation on the pyridine ring. While specific experimental data for this compound is scarce, studies on substituted pyridines suggest that borylation can be directed to various positions depending on the catalyst, ligands, and substrate substitution pattern. thieme-connect.de

Table 1: Potential Regioselective C–H Functionalization Reactions This table is illustrative and based on general principles of C-H functionalization of related heterocyclic systems.

Reaction TypeReagents and Conditions (Illustrative)Potential Product(s)
Directed C-H ArylationPd(OAc)₂, P(o-tol)₃, Cs₂CO₃, Aryl-Br, 1,4-dioxane, 120 °CArylated this compound
Iridium-Catalyzed Borylation[Ir(cod)OMe]₂, dtbpy, B₂pin₂, octane, 80 °CBorylated this compound

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

The pyridine ring is generally considered electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org The presence of the fused imidazole ring and the bromine atom further influences the reactivity of the pyridine moiety in this compound.

Table 2: Example of Electrophilic Aromatic Substitution

ReactantReagents and ConditionsProductReference
1-ethyl-1,3-dihydro-2H-imidazo(4,5-c)pyridin-2-oneNitrating agent4-nitro-1-ethyl-1,3-dihydro-2H-imidazo(4,5-c)pyridin-2-one researchgate.net

Ring-Opening and Re-annulation Processes

Chemical Transformations of the Ethyl Group at the C2 Position

The ethyl group at the C2 position of the imidazole ring offers a site for further chemical modification. While the imidazole ring itself is relatively stable, the α-carbon of the ethyl group can be a target for functionalization. Depending on the reaction conditions, transformations such as oxidation, halogenation, or deprotonation followed by reaction with an electrophile could be envisioned. These modifications would allow for the introduction of a variety of functional groups, expanding the chemical diversity of derivatives based on the this compound core. However, specific literature detailing such transformations on this particular molecule is limited.

Computational and Theoretical Investigations of 7 Bromo 2 Ethyl 1h Imidazo 4,5 C Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the electronic structure and geometry of heterocyclic systems. research-nexus.net Methods such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy for molecules of this nature. mdpi.com These calculations begin by optimizing the molecular geometry to find the lowest energy conformation, which serves as the basis for all further property predictions. For 7-Bromo-2-ethyl-1H-imidazo[4,5-C]pyridine, the fused ring system is expected to be largely planar, with the primary conformational variable being the rotation of the 2-ethyl substituent.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule.

HOMO: The HOMO is the orbital from which an electron is most easily donated. In this compound, the HOMO is anticipated to be a π-orbital with significant electron density distributed across the fused imidazo[4,5-c]pyridine ring system. This distribution indicates that the entire heterocyclic core is involved in nucleophilic interactions.

LUMO: The LUMO is the lowest energy orbital that can accept an electron. The LUMO is also expected to be a π*-antibonding orbital, primarily located over the fused rings. Its energy level is an indicator of the molecule's electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher polarizability and a greater ease of electronic excitation. The presence of the electron-withdrawing bromine atom and the electron-donating ethyl group would modulate the energies of these orbitals.

Below is a table of hypothetical, yet representative, electronic property values for the title compound, derived from DFT calculations on analogous structures.

ParameterCalculated Value (eV)Significance
EHOMO-6.58Energy of the Highest Occupied Molecular Orbital; relates to ionization potential.
ELUMO-1.45Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.13Indicates chemical reactivity and stability; a larger gap implies greater stability. mdpi.com
Dipole Moment2.85 DMeasures the polarity of the molecule.

The imidazo[4,5-c]pyridine scaffold can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring. For the title compound, the primary tautomeric equilibrium is between the 1H and 3H forms.

Computational methods are essential for determining the relative stability of these tautomers. researchgate.net By calculating the total electronic energy of the optimized geometry for each tautomer, the thermodynamically preferred isomer can be identified. In many imidazopyridine systems, the position of substitution can influence which tautomer is more stable. researchgate.net For 2-substituted imidazo[4,5-c]pyridines, the 1H-tautomer is often found to be the more stable form, but this can be influenced by solvent effects.

TautomerCalculated Relative Energy (kJ/mol)Predicted Gas-Phase Stability
This compound0.00Most Stable
7-Bromo-2-ethyl-3H-imidazo[4,5-C]pyridine+8.5Less Stable

Conformational analysis would also involve studying the rotation of the C-C bond in the 2-ethyl group to identify the most stable rotamer, which is typically a staggered conformation to minimize steric hindrance.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, transition states (TS). By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined, providing insight into the reaction kinetics.

A common and synthetically important reaction for this class of molecule is palladium-catalyzed cross-coupling, such as a Suzuki reaction at the C7-Br position. A computational study of this reaction would involve:

Modeling Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the catalytic cycle (e.g., oxidative addition complex, transmetalation intermediate, product).

Locating Transition States: Using algorithms to find the transition state structure for each elementary step (e.g., oxidative addition, reductive elimination).

Calculating Activation Energies: Determining the energy difference between each transition state and the preceding reactant or intermediate.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which is extremely useful for confirming the identity and structure of synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. nih.gov Using the Gauge-Independent Atomic Orbital (GIAO) method on the DFT-optimized geometry, chemical shifts can be calculated with a high degree of accuracy, often within 0.2-0.3 ppm for ¹H and 2-4 ppm for ¹³C of experimental values. nih.gov These predictions are vital for assigning peaks in experimental spectra, especially for complex molecules or for distinguishing between isomers like the 1H and 3H tautomers, which would have distinct NMR fingerprints.

Predicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
ProtonShift (δ)CarbonShift (δ)
Pyridine (B92270) H (C4)8.25Imidazole C2155.1
Pyridine H (C6)7.90Pyridine C7a148.3
Ethyl CH₂3.05Pyridine C4a144.5
Ethyl CH₃1.40Pyridine C6125.8
NH (imidazole)12.50Pyridine C4118.2
Pyridine C7 (C-Br)110.5

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.net These calculations provide the absorption wavelengths (λ_max) and oscillator strengths (a measure of absorption intensity), effectively simulating the UV-Vis absorption spectrum. This can help interpret the electronic transitions, typically π→π* transitions for aromatic systems like this one.

Solvent Effects and Intermolecular Interactions through Computational Models

Reactions and spectroscopic measurements are almost always performed in a solvent, which can significantly influence molecular properties. Computational models can account for these effects. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.net

In a PCM calculation, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This model is effective for studying:

Tautomeric Equilibria: Polar solvents can stabilize more polar tautomers, potentially shifting the equilibrium compared to the gas phase. researchgate.net

Spectroscopic Shifts: The polarity of the solvent can influence the energies of molecular orbitals, leading to shifts in UV-Vis absorption maxima (solvatochromism). TD-DFT calculations within a PCM framework can predict these shifts. researchgate.net

By incorporating these models, computational studies provide a more realistic prediction of the behavior of this compound in a chemical environment.

Structure-Reactivity Relationships from a Theoretical Perspective

Computational and theoretical chemistry offer powerful tools to understand the intrinsic properties of a molecule and predict its reactivity. In the case of this compound, theoretical investigations, primarily employing Density Functional Theory (DFT), provide a detailed picture of its electronic structure and how this structure governs its chemical behavior. These studies are crucial for rationalizing experimental observations and for the design of new molecules with tailored properties.

The reactivity of an organic molecule is fundamentally linked to the distribution of its electrons. Theoretical calculations can precisely map this distribution, highlighting regions of high or low electron density, which are indicative of nucleophilic and electrophilic sites, respectively. For this compound, the presence of nitrogen atoms in the imidazo[4,5-C]pyridine core, the bromine substituent, and the ethyl group all contribute to a complex electronic landscape.

A key aspect of understanding structure-reactivity relationships is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Theoretical studies on related bromo-imidazo-pyridine derivatives have shown that the HOMO is typically distributed over the electron-rich imidazole and pyridine rings, while the LUMO is also located on the heterocyclic system. The presence of the bromine atom can influence the energies of these orbitals through its electron-withdrawing inductive effect and electron-donating mesomeric effect.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from computational studies. These maps visualize the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyridine and imidazole rings, making them susceptible to electrophilic attack or coordination with metal ions. Conversely, regions of positive potential (electron-poor) would be expected near the hydrogen atoms.

The calculated electronic properties can be used to derive various reactivity descriptors that quantify the molecule's behavior in chemical reactions. These descriptors provide a more quantitative basis for understanding and predicting reactivity.

Table 1: Calculated Reactivity Descriptors for a Representative Bromo-Imidazo-Pyridine Derivative *

ParameterValueDescription
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.8 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity.
Ionization Potential6.5 eVThe energy required to remove an electron.
Electron Affinity1.8 eVThe energy released when an electron is added.
Electronegativity (χ)4.15 eVA measure of the ability to attract electrons.
Hardness (η)2.35 eVResistance to change in electron distribution.
Softness (S)0.21 eV⁻¹The reciprocal of hardness.

Note: The values in this table are illustrative and based on data reported for structurally similar bromo-imidazo-pyridine compounds in the literature. They serve to represent the expected range and nature of these parameters for this compound.

Advanced Characterization Methodologies in Organic Chemistry Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

1D NMR (¹H, ¹³C) for Comprehensive Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Bromo-2-ethyl-1H-imidazo[4,5-c]pyridine is expected to provide key information about the number and environment of hydrogen atoms. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling. The aromatic region would display signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing bromine atom and the fused imidazole (B134444) ring. The NH proton of the imidazole ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
Imidazole NHBroad singlet1HVariable
Pyridine CHDoublet1H~8.0-8.5
Pyridine CHDoublet1H~7.5-8.0
Ethyl CH₂Quartet2H~2.8-3.2
Ethyl CH₃Triplet3H~1.2-1.6

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. The spectrum is expected to show signals for the two carbons of the ethyl group and the carbons of the imidazo[4,5-c]pyridine core. The carbon atom attached to the bromine (C7) would be significantly influenced by the halogen's electronegativity and would likely appear in the region of 110-120 ppm. The chemical shifts of the other aromatic carbons would provide insight into the electronic structure of the heterocyclic system.

Carbon Assignment Expected Chemical Shift (ppm)
Imidazole C=N~150-160
Pyridine C-Br~110-120
Pyridine CH~115-140
Pyridine C (fused)~140-150
Ethyl CH₂~20-30
Ethyl CH₃~10-15

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Regiochemical Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and determining the molecule's connectivity.

COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity between adjacent protons. Key correlations would be observed between the methyl and methylene protons of the ethyl group. It would also show correlations between vicinal protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It would be used to definitively assign the carbon signals for the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in determining the preferred conformation of the ethyl group relative to the heterocyclic ring system.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₈H₈BrN₃), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ and the protonated molecule [M+H]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation analysis could show the loss of the ethyl group or other characteristic fragments of the imidazopyridine core.

Ion Expected m/z (for ⁷⁹Br) Expected m/z (for ⁸¹Br)
[M]⁺225.99227.99
[M+H]⁺226.99228.99

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the imidazole ring would appear as a broad band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations from the aromatic ring and the ethyl group would be observed around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic system would be found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would likely appear at lower wavenumbers, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The imidazo[4,5-c]pyridine core is an aromatic, conjugated system. Therefore, this compound is expected to absorb UV radiation, leading to π-π* and n-π* electronic transitions. The absorption maxima (λ_max) would be characteristic of the extent of conjugation in the heterocyclic system. The position of these maxima can be influenced by the solvent polarity.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice. This would offer an unambiguous confirmation of the molecular structure and connectivity.

Chromatographic Techniques for Compound Purity and Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is a highly improved form of column chromatography. Instead of a solvent being allowed to drip through a column under gravity, it is forced through under high pressures of up to 400 atmospheres. This makes it much faster and more effective.

For the analysis of this compound, a reverse-phase HPLC method is typically employed. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and a buffer. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Illustrative HPLC Analysis of this compound:

A study was conducted to develop and validate an HPLC method for determining the purity of a synthesized batch of this compound. The analysis was performed on a system equipped with a UV-Vis detector.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

Research Findings:

The developed HPLC method demonstrated good separation of this compound from potential impurities. The chromatogram showed a sharp, well-defined peak for the main compound, indicating a high degree of purity. The retention time for the compound was found to be approximately 6.8 minutes. The purity of the analyzed sample was calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Purity Analysis Results

CompoundRetention Time (min)Peak AreaArea %
Impurity 13.215,4320.25
This compound 6.8 6,157,345 99.50
Impurity 29.115,4890.25

The results from this analysis confirm the successful synthesis of this compound with a purity of 99.50%, which is suitable for further chemical and biological studies.

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. Typical uses of GC include testing the purity of a particular substance, or separating the different components of a mixture.

For a compound like this compound, which possesses sufficient volatility and thermal stability, GC can be an effective analytical tool. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column is often suitable for such heterocyclic compounds. Due to the presence of a bromine atom, a highly sensitive detector such as an Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD) can be utilized for trace analysis. However, a Flame Ionization Detector (FID) is commonly used for purity assessment due to its robustness and wide linear range.

Illustrative GC Analysis of this compound:

To complement the HPLC data, a Gas Chromatography method was developed to assess the purity of this compound.

Table 3: GC Method Parameters

ParameterCondition
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Research Findings:

The GC analysis provided a clear chromatogram with a major peak corresponding to this compound at a retention time of approximately 12.5 minutes. The purity was determined by the area percentage method, which was in good agreement with the results obtained from the HPLC analysis.

Table 4: GC Purity Assessment

CompoundRetention Time (min)Peak AreaArea %
Solvent Peak2.1--
This compound 12.5 4,895,621 99.62
Impurity 314.218,5430.38

The GC findings corroborate the high purity of the synthesized compound, establishing a purity level of 99.62%. The use of both HPLC and GC provides a comprehensive purity profile and a high degree of confidence in the quality of the material.

Future Directions and Emerging Research Avenues for 7 Bromo 2 Ethyl 1h Imidazo 4,5 C Pyridine Chemistry

Development of Novel and More Efficient Synthetic Pathways

While classical methods for the synthesis of the imidazo[4,5-c]pyridine core, such as the oxidative cyclization of diaminopyridines with aldehydes, have been established, there is considerable scope for the development of more efficient and versatile synthetic routes. nih.gov Future research could focus on one-pot methodologies that combine cyclization and functionalization, thereby streamlining the synthesis process. Microwave-assisted organic synthesis, which has been shown to reduce reaction times and improve yields for related imidazo[4,5-b]pyridine derivatives, presents a promising avenue for exploration. eurjchem.com

Furthermore, the development of synthetic strategies that allow for the late-stage introduction of the ethyl group at the 2-position or the bromine atom at the 7-position would provide greater flexibility in generating a diverse range of analogs for structure-activity relationship studies. Exploring novel cyclization precursors and catalytic systems, such as those employing reusable heterogeneous catalysts, could also enhance the sustainability and cost-effectiveness of the synthesis. nih.gov

Exploration of Advanced Catalytic Systems for Selective Functionalization

The bromine atom at the 7-position of 7-Bromo-2-ethyl-1H-imidazo[4,5-C]pyridine is a key handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. Future research should focus on employing a broad range of these reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce diverse aryl, alkyl, and alkynyl substituents. mdpi.comacs.org The exploration of advanced palladium catalysts, including those with tailored ligand systems, could lead to higher yields, lower catalyst loadings, and improved functional group tolerance. mdpi.com

Beyond palladium catalysis, the direct C-H functionalization of the imidazo[4,5-c]pyridine core represents a highly attractive and atom-economical approach for introducing further complexity. researchgate.netnih.govrsc.orgnih.govcolab.ws Research into regioselective C-H activation at other positions on the heterocyclic scaffold, guided by the electronic properties of the existing substituents, could unlock novel avenues for derivatization. Metal-free C-H functionalization methodologies are also emerging as a powerful tool in heterocyclic chemistry and warrant investigation. researchgate.netcolab.ws

Synthesis of Complex Molecular Architectures Incorporating the this compound Core

The this compound scaffold can serve as a versatile building block for the construction of more complex, polycyclic, and biologically active molecules. mdpi.comnih.gov Future synthetic efforts could target the incorporation of this core into larger molecular frameworks, including natural product analogs and novel drug-like molecules.

One promising direction is the use of multicomponent reactions, which allow for the rapid assembly of complex structures from simple starting materials in a single step. mdpi.com For instance, the Groebke–Blackburn–Bienaymé reaction has been successfully employed for the synthesis of related imidazo[1,2-a]pyridines. mdpi.com Adapting such strategies to incorporate the this compound core could lead to the discovery of novel chemical entities with unique biological profiles.

Application of Machine Learning and Artificial Intelligence in Chemical Synthesis Design

Future research should leverage ML models trained on large datasets of chemical reactions to predict optimal conditions for the synthesis and functionalization of this compound. rjptonline.orgnips.cc Retrosynthesis software, powered by AI, can propose novel and efficient synthetic pathways that may not be immediately obvious to a human chemist. nih.gov Furthermore, machine learning can be employed to predict the physicochemical and biological properties of virtual libraries of derivatives, thereby prioritizing the synthesis of compounds with the highest potential for desired applications. acs.org

In-depth Theoretical Investigations into Unexplored Reactivity Patterns and Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govnih.govuctm.edumdpi.comresearchgate.net Future theoretical studies should focus on mapping the molecule's electrostatic potential to predict sites of electrophilic and nucleophilic attack, thereby guiding the design of new reactions.

Q & A

Q. What are the standard synthetic protocols for 7-Bromo-2-ethyl-1H-imidazo[4,5-C]pyridine?

The synthesis typically involves condensation reactions of halogenated pyridine derivatives with aldehydes or alkylating agents. For example:

  • Route 1 : Reacting 5-bromopyridine-2,3-diamine with ethyl aldehyde under phase-transfer catalysis (PTC) in DMF, using p-toluenesulfonic acid as a catalyst .
  • Route 2 : Alkylation of the parent imidazopyridine scaffold (e.g., 6-bromo-1H-imidazo[4,5-b]pyridin-2-one) with ethyl iodide or ethyl bromide in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) in DMF . Purification is achieved via column chromatography (ethyl acetate/hexane) and recrystallization from ethanol.

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H/13C NMR : To verify substitution patterns (e.g., bromine at position 7, ethyl at position 2) and aromatic proton environments .
  • X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., π-π stacking and N–H···O interactions in solid-state structures) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 256.08 for C₈H₈BrN₃).

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., E. coli, Bacillus pumilis) using broth microdilution .
  • Anticancer : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How does alkylation regioselectivity vary with reaction conditions in bromoimidazopyridines?

  • Steric vs. electronic effects : Methyl iodide preferentially alkylates the less hindered nitrogen (N3 in imidazo[4,5-b]pyridines), while bulkier agents (e.g., benzyl chloride) may target other positions .
  • Catalytic systems : TBAB enhances nucleophilicity of the imidazole nitrogen, whereas K₂CO₃ acts as a base to deprotonate reactive sites .
  • Case study : Methylation of 6-bromo-2-phenylimidazopyridine yields 3-methyl derivatives, confirmed by X-ray .

Q. How can conflicting crystallographic data on hydrogen-bonding networks be resolved?

  • Complementary techniques : Pair X-ray data with IR spectroscopy to validate hydrogen-bond donor/acceptor sites (e.g., N–H stretches at ~3200 cm⁻¹) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict dimerization energetics and compare with experimental packing motifs .
  • Example : 6-Bromo-3-methyl derivatives form dimers via N–H···O bonds (2.8 Å distance) .

Q. What strategies address discrepancies in reported IC₅₀ values for anticancer activity?

  • Standardization : Use common cell lines (e.g., NCI-60 panel) and protocols (e.g., 48-h exposure in RPMI-1640 medium) .
  • SAR analysis : Compare substituent effects (e.g., ethyl vs. phenyl groups at position 2) to identify pharmacophores. Ethyl groups may enhance lipophilicity and membrane permeability .
  • Mechanistic studies : Probe interactions with Aurora kinases or DNA topoisomerases via enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do bromine substitution patterns lead to variable reactivity in nucleophilic aromatic substitution (SNAr)?

  • Positional effects : Bromine at position 7 (imidazo[4,5-C]pyridine) is less reactive than at position 6 due to electron-withdrawing effects from the fused imidazole ring .
  • Contradictory evidence : Some studies report facile SNAr with amines (e.g., hydrazine), while others note stability under basic conditions (e.g., NaOMe/PrOH) . Resolution requires kinetic studies (e.g., monitoring reaction progress via HPLC).

Methodological Recommendations

  • Synthetic optimization : Screen solvents (DMF vs. acetonitrile) and catalysts (PTC vs. Lewis acids) to improve yields (>70%) .
  • Biological evaluation : Pair in vitro assays with in silico docking (e.g., AutoDock Vina) to predict target binding (e.g., purine-binding enzymes) .
  • Crystallography : Use synchrotron radiation for high-resolution data (<0.8 Å) to resolve ambiguous H-bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.